Cas no 954277-71-5 (5-chloro-6-ethoxypyridine-3-carboxylic acid)
5-chloro-6-ethoxypyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylic acid, 5-chloro-6-ethoxy-
- 5-chloro-6-ethoxypyridine-3-carboxylic Acid
- 5-chloro-6-ethoxypyridine-3-carboxylic acid
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- Inchi: 1S/C8H8ClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12)
- InChI Key: KFJJKOQGQVNZEN-UHFFFAOYSA-N
- SMILES: C1=NC(OCC)=C(Cl)C=C1C(O)=O
5-chloro-6-ethoxypyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C376950-25mg |
5-chloro-6-ethoxypyridine-3-carboxylic Acid |
954277-71-5 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C376950-50mg |
5-chloro-6-ethoxypyridine-3-carboxylic Acid |
954277-71-5 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C376950-250mg |
5-chloro-6-ethoxypyridine-3-carboxylic Acid |
954277-71-5 | 250mg |
$ 275.00 | 2022-04-01 | ||
| Enamine | EN300-75411-0.05g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-75411-0.1g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-75411-0.25g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-75411-0.5g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-75411-1.0g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-75411-2.5g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-75411-5.0g |
5-chloro-6-ethoxypyridine-3-carboxylic acid |
954277-71-5 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
5-chloro-6-ethoxypyridine-3-carboxylic acid Suppliers
5-chloro-6-ethoxypyridine-3-carboxylic acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 5-chloro-6-ethoxypyridine-3-carboxylic acid
Introduction to 5-Chloro-6-Ethoxypyridine-3-Carboxylic Acid (CAS No. 954277-71-5)
5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS No. 954277-71-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 5-chloro-6-ethoxypyridine-3-carboxylic acid.
The molecular formula of 5-chloro-6-ethoxypyridine-3-carboxylic acid is C10H9ClNO3, and its molecular weight is approximately 228.63 g/mol. The compound consists of a pyridine ring substituted with a chlorine atom at the 5-position, an ethoxy group at the 6-position, and a carboxylic acid group at the 3-position. These functional groups contribute to the compound's chemical reactivity and biological activity.
In terms of physical properties, 5-chloro-6-ethoxypyridine-3-carboxylic acid is a white crystalline solid with a melting point ranging from 140 to 142°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical reactions and biological assays.
The synthesis of 5-chloro-6-ethoxypyridine-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 6-chloropyridin-3-carbaldehyde with ethanol in the presence of a base, followed by oxidation to form the carboxylic acid. Another approach involves the condensation of 6-chloropyridin-3-carbaldehyde with ethyl acetoacetate, followed by cyclization and hydrolysis to yield the desired product. These synthetic strategies have been optimized to improve yield and purity, making them suitable for large-scale production.
5-Chloro-6-ethoxypyridine-3-carboxylic acid has been extensively studied for its biological activities. One of its key applications is in the development of anti-inflammatory drugs. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-chloro-6-ethoxypyridine-3-carboxylic acid could be a valuable lead compound for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 5-chloro-6-ethoxypyridine-3-carboxylic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
The pharmacokinetic properties of 5-chloro-6-ethoxypyridine-3-carboxylic acid have also been evaluated in preclinical studies. Results indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. It is primarily metabolized in the liver through oxidative pathways and is excreted via urine and feces.
To further enhance its therapeutic potential, researchers have explored various drug delivery systems for 5-chloro-6-ethoxypyridine-3-carboxylic acid. Nanoparticle-based formulations have shown promise in improving drug stability, enhancing tissue penetration, and reducing systemic toxicity. These delivery systems could potentially enhance the efficacy of 5-chloro-6-ethoxypyridine-3-carboxylic acid in treating various diseases.
In conclusion, 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS No. 954277-71-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in advancing medical science.
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